2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
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Antimicrobial and Anticancer Activities
- Field : Medical and Pharmaceutical Research .
- Application : Thieno[2,3-d]pyrimidine derivatives have been synthesized and used in the development of antimicrobial and anticancer agents .
- Method : The chemical composition of these compounds was confirmed by 1H NMR, 13C NMR, and MS techniques .
- Results : Some of the synthesized compounds showed strong effects on various microbes and cancer cell lines. For instance, compound (5g) showed high cytotoxicity against MCF-7 (IC50 values about 18.87 ± 0.2 μg/mL) cells compared with Paclitaxel (IC50 values about 40.37 ± 1.7 g/mL) .
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Anti-inflammatory Activities
- Field : Medical and Pharmaceutical Research .
- Application : Pyrimidines, including thieno[2,3-d]pyrimidine derivatives, display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Prevention and Treatment of Cerebral Ischemia
- Field : Neurological Research .
- Application : Thieno[2,3-d]pyrimidine derivatives are used for prevention and treatment of cerebral ischemia .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
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EGFR Inhibitors
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Antimalarial Agents
- Field : Medical and Pharmaceutical Research .
- Application : Tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidine scaffolds may serve as models for the development of antimalarial agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
- Antihyperlipidemic Activities
- Field : Medical and Pharmaceutical Research .
- Application : A compound known as 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554) has shown promising antihyperlipidemic activity in preclinical evaluation .
- Method : The mechanism of antihyperlipidemic action of LM-1554 was investigated through docking experiments with six different molecular targets related to hyperlipidemia .
- Results : The interaction of LM-1554 with the target, NPC1L1 has been found to be quite favourable as compared to those with the other targets assessed in this study .
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Antioxidant Activities
- Field : Medical and Pharmaceutical Research .
- Application : Pyrimidines, including thieno[2,3-d]pyrimidine derivatives, display a range of pharmacological effects including antioxidants .
- Method : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
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Anti-atherosclerotic Agents
- Field : Medical and Pharmaceutical Research .
- Application : 2-Octylthiophene, a derivative of thieno[2,3-d]pyrimidine, is used in the synthesis of anti-atherosclerotic agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
properties
IUPAC Name |
10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-4-7-12-9(14)8-5-2-1-3-6(5)15-10(8)13-7/h1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAXGCADIGOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367904 | |
Record name | STK648431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
91225-70-6 | |
Record name | STK648431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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